molecular formula C10H10FN B13275569 3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole

3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole

Cat. No.: B13275569
M. Wt: 163.19 g/mol
InChI Key: ZSXOIJXGLXDKGR-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-2,5-dihydro-1H-pyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with a 2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like acetonitrile .

Industrial Production Methods

For industrial-scale production, the synthesis may involve high-pressure autoclaves and the use of catalysts like platinum on carbon or Raney nickel. The reaction conditions are carefully controlled to optimize yield and purity. For example, hydrogenation reactions are conducted at specific pressures and temperatures to ensure complete conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce fully hydrogenated pyrrole compounds .

Scientific Research Applications

3-(2-Fluorophenyl)-2,5-dihydro-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)pyrrole
  • 3-(2-Fluorophenyl)propionic acid
  • 2-Fluoromethamphetamine

Uniqueness

3-(2-Fluorophenyl)-2,5-dihydro-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs .

Properties

IUPAC Name

3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-5,12H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXOIJXGLXDKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CN1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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